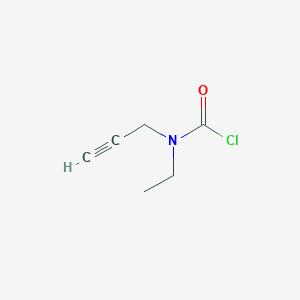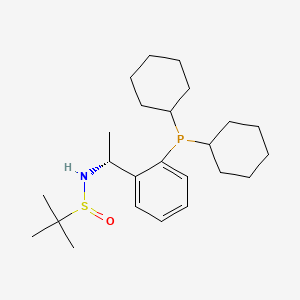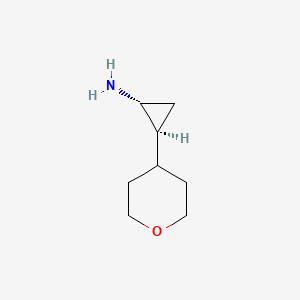
1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzyl)piperazine: Similar structure but lacks the methoxy groups.
1-(2,5-Dimethoxybenzyl)piperazine: Similar structure but with different substitution patterns on the benzyl ring.
Uniqueness
1-(4,5-Dimethoxy-2-methylbenzyl)piperazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these functional groups play a critical role .
Propiedades
Fórmula molecular |
C14H23ClN2O2 |
|---|---|
Peso molecular |
286.80 g/mol |
Nombre IUPAC |
1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H |
Clave InChI |
GKLGCLQJKXFCMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)


![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)


![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)

